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Compound of Interest

Compound Name: Mal-C5-N-bis(PEG2-C2-acid)

Cat. No.: B12376424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, Mal-C5-N-
bis(PEG2-C2-acid), a tool in the development of advanced bioconjugates, particularly

Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, a representative

experimental protocol for its use, and conceptual diagrams illustrating its application in ADC

development and mechanism of action.

Core Data Presentation
The fundamental properties of Mal-C5-N-bis(PEG2-C2-acid) are summarized in the table

below.

Property Value Reference

CAS Number 3026691-12-0 [1][2][3]

Molecular Formula C24H38N2O11 [1][2]

Molecular Weight 530.57 g/mol [1][2]

Description

An ADC linker used in the

synthesis of antibody-drug

conjugates (ADCs).

[1][2][4]
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The Role of Mal-C5-N-bis(PEG2-C2-acid) in
Antibody-Drug Conjugates
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker designed for the covalent

attachment of payloads, such as cytotoxic drugs, to antibodies or other targeting proteins. Its

structure incorporates three key features:

A Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups,

most commonly found in the cysteine residues of proteins. This reaction is a cornerstone of

many bioconjugation strategies.

A Branched Polyethylene Glycol (PEG) Spacer: The dual PEG2 chains enhance the

solubility and stability of the resulting ADC. Hydrophilic PEG linkers can help to overcome

the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and

poor pharmacokinetic profiles. The branched structure may also influence the spatial

arrangement of the conjugated payload.

Two Terminal Carboxylic Acid Groups: These groups provide a handle for the attachment of

a drug or other molecule of interest through the formation of an amide bond. The presence of

two acid groups offers the potential for dual-drug loading or the attachment of other

functionalities.

The use of PEG linkers in ADCs has been shown to improve their pharmacokinetic properties,

including prolonging their half-life in circulation and reducing immunogenicity.[5][6]

Conceptual Experimental Workflow for ADC
Synthesis
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug

Conjugate using a maleimide-containing linker.
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Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Representative Experimental Protocol: ADC
Synthesis
This protocol provides a general methodology for the conjugation of a cytotoxic payload to a

monoclonal antibody using a linker analogous to Mal-C5-N-bis(PEG2-C2-acid). Note: This is a

representative protocol and must be optimized for the specific antibody, payload, and linker

used.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

Mal-C5-N-bis(PEG2-C2-acid) linker

Payload with a primary amine group
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Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

Amide coupling reagents (e.g., EDC, NHS)

Reaction buffers (e.g., phosphate buffer, borate buffer)

Quenching reagent (e.g., N-acetylcysteine)

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction

Chromatography (HIC))

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Antibody Reduction:

The interchain disulfide bonds of the mAb are partially reduced to generate free thiol

groups.

A solution of the mAb is treated with a molar excess of a reducing agent like DTT or TCEP.

The reaction is typically carried out at a controlled temperature (e.g., 37°C) for a specific

duration (e.g., 30-90 minutes).

The excess reducing agent is removed using a desalting column.

Linker-Payload Activation and Conjugation:

The carboxylic acid groups on the Mal-C5-N-bis(PEG2-C2-acid) linker are activated using

standard amide coupling chemistry (e.g., with EDC and NHS) in an appropriate organic

solvent.

The payload, containing a primary amine, is then added to the activated linker to form a

stable amide bond.

The resulting maleimide-activated payload is purified to remove excess reagents.

Thiol-Maleimide Conjugation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12376424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The maleimide-activated payload is added to the reduced mAb solution.

The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) at room

temperature or 4°C for several hours.

The reaction is quenched by adding a thiol-containing reagent like N-acetylcysteine to cap

any unreacted maleimide groups.

Purification and Characterization:

The resulting ADC is purified to remove unconjugated antibody, free payload, and other

impurities. SEC is commonly used to separate the ADC based on size.

The purified ADC is characterized to determine the Drug-to-Antibody Ratio (DAR),

aggregation levels, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC,

and SEC-HPLC.

Conceptual Mechanism of Action for an ADC
The following diagram illustrates the general mechanism by which an ADC targets and

eliminates cancer cells.
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Caption: The generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
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This mechanism involves the ADC circulating in the bloodstream until it encounters a cancer

cell expressing the target antigen on its surface. The antibody component of the ADC binds to

this antigen, leading to the internalization of the entire complex, typically through endocytosis.

Once inside the cell, the ADC is trafficked to the lysosome, where enzymatic degradation of the

antibody and/or cleavage of the linker releases the cytotoxic payload. The released payload

can then exert its cell-killing effect, leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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